molecular formula C10H15NO B143945 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone CAS No. 133611-45-7

1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone

Cat. No.: B143945
CAS No.: 133611-45-7
M. Wt: 165.23 g/mol
InChI Key: CMXFNQUJJUTGQF-UHFFFAOYSA-N
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Description

1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of an acetyl group at the third position and a 1-methylpropyl group at the first position of the pyrrole ring. Pyrroles are known for their significance in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 1-methylpropylamine with 3-acetylpyrrole under acidic conditions. The reaction typically proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the acetyl group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce 3-hydroxy-1-(1-methylpropyl)pyrrole.

Scientific Research Applications

1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylpropyl)-3-methyl-1H-pyrrole: Similar structure but with a methyl group instead of an acetyl group.

    1-(1-Methylpropyl)-3-ethyl-1H-pyrrole: Contains an ethyl group at the third position instead of an acetyl group.

    1-(1-Methylpropyl)-3-formyl-1H-pyrrole: Features a formyl group at the third position.

Uniqueness

1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of both the 1-methylpropyl and acetyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

133611-45-7

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(1-butan-2-ylpyrrol-3-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-4-8(2)11-6-5-10(7-11)9(3)12/h5-8H,4H2,1-3H3

InChI Key

CMXFNQUJJUTGQF-UHFFFAOYSA-N

SMILES

CCC(C)N1C=CC(=C1)C(=O)C

Canonical SMILES

CCC(C)N1C=CC(=C1)C(=O)C

Synonyms

Ethanone, 1-[1-(1-methylpropyl)-1H-pyrrol-3-yl]- (9CI)

Origin of Product

United States

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